o-Nitrobenzyl propionate

Photochemistry Photolabile protecting groups Quantum yield

o-Nitrobenzyl propionate (CAS 132663-51-5), systematically named (2-nitrophenyl)methyl propanoate, is a member of the ortho-nitrobenzyl (oNB) class of photolabile protecting groups (PPGs). These compounds undergo photolytic cleavage upon UV irradiation (typically 350–400 nm), releasing the protected carboxylic acid and yielding o-nitrosobenzaldehyde as the spent chromophore.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 132663-51-5
Cat. No. B14273949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Nitrobenzyl propionate
CAS132663-51-5
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCCC(=O)OCC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c1-2-10(12)15-7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3
InChIKeyXNZCXBDQNBUKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Nitrobenzyl Propionate (CAS 132663-51-5) — Procurement-Quality Photolabile Protecting Group for Carboxylic Acids


o-Nitrobenzyl propionate (CAS 132663-51-5), systematically named (2-nitrophenyl)methyl propanoate, is a member of the ortho-nitrobenzyl (oNB) class of photolabile protecting groups (PPGs) [1]. These compounds undergo photolytic cleavage upon UV irradiation (typically 350–400 nm), releasing the protected carboxylic acid and yielding o-nitrosobenzaldehyde as the spent chromophore [2]. As a propionate ester, it represents the simplest unsubstituted benzylic variant within the oNB ester series, serving as a critical baseline scaffold for understanding substituent effects on quantum yield, uncaging rate, and photochemical efficiency [3].

λ
Orthogonal deprotection Light-triggered Norrish-type II cleavage without acid, base, or metal reagents.
Spatiotemporal control UV irradiation (~350 nm) enables precise release of propionic acid on demand.
Well-characterized scaffold Baseline unsubstituted ortho-nitrobenzyl ester with reported quantum yield and kinetics.

Why Generic o-Nitrobenzyl Esters Cannot Substitute for o-Nitrobenzyl Propionate in Photochemical Workflows


Although all o-nitrobenzyl esters share the aci-nitro tautomerization pathway for photouncaging, the quantum yield of leaving group release varies dramatically—from <0.01 to 0.45—depending on benzylic substitution, the nature of the carboxylic acid leaving group, and the solvent environment [1]. o-Nitrobenzyl propionate, as the unsubstituted benzylic ester of propionic acid, defines the baseline photophysical profile against which all substituted variants (e.g., α-methyl, α-phenyl, DMNB) are benchmarked. Interchanging a substituted oNB ester (e.g., α-methyl-2-nitrobenzyl ester) without adjusting irradiation wavelength, exposure time, or expected uncaging yield can lead to incomplete deprotection, undesired side reactions from residual photoexcited intermediates, and irreproducible biological or synthetic outcomes [2]. For procurement, selecting the correct benzylic substitution pattern is not a cosmetic choice—it is a critical parameter that directly determines the quantum efficiency and temporal precision of light-triggered release [3].

Ortho geometry Intramolecular hydrogen transfer requires ortho-nitro configuration; photolytic cleavage is mechanistically possible.
Para isomer (CAS 30039-44-2) Lacks geometric access to benzylic CH₂; photochemically inert as a PPG. Substitution would eliminate light-triggered release capability.
Propionate leaving group Intermediate pKₐ (~4.87) places photolysis rate on a characterized kinetic curve; provides a reference for tuning release half-life.
Uncharacterized oNB esters Different leaving groups (acetate, butyrate, benzoate) shift photolysis kinetics into untested regimes; rate may not transfer.

Quantitative Differentiators of o-Nitrobenzyl Propionate vs. Closest Photolabile Ester Analogs


Baseline Photolysis Quantum Yield: o-Nitrobenzyl Propionate Defines the Lower-Bound Efficiency for oNB Esters

o-Nitrobenzyl propionate (unsubstituted benzylic ester of propionic acid) exhibits a photolysis quantum yield (Φ) of 0.08 when employed to protect arylpropiolic acids [1]. This value is explicitly measured against benzylic-substituted analogs (methyl, vinyl, allyl, phenyl) which reach Φ as high as 0.45—a 5.6-fold enhancement [1]. The unsubstituted scaffold thus represents the baseline efficiency: every substitution at the benzylic position increases Φ, but the unsubstituted variant offers predictable, well-characterized photochemical behavior free from steric or electronic perturbations [2].

ortho vs. para photolytic competence
Head-to-head
ortho isomer: active PPG (UV ~350 nm releases propionic acid); para isomer: photochemically inert – no intramolecular H-abstraction pathway accessible
Binary functional outcome defines PPG identity; para substitution renders photochemical workflow inoperative.
Identical molecular formula C₁₀H₁₁NO₄ requires explicit regioisomer specification.
Photochemistry Photolabile protecting groups Quantum yield

Benzylic Substituent Effect on Photodeprotection Rate: Quantifying the 5.6× Tunability of oNB Esters

A systematic study of benzylic substituent effects revealed that substituting the benzylic position of o-nitrobenzyl esters with methyl, vinyl, allyl, or phenyl groups increases the photolysis quantum yield from 0.08 (unsubstituted, i.e., o-nitrobenzyl propionate scaffold) to as high as 0.45 [1]. This 5.6-fold quantum yield difference translates directly into photodeprotection rate acceleration, enabling fine-tuning of the temporal release profile. The unsubstituted scaffold occupies the slowest, most controlled end of this kinetic spectrum, advantageous when gradual or low-fluence uncaging is desired [2].

Unsubstituted vs. α-substituted quantum yield
Reported
Unsubstituted oNB ester Φ ≈ 0.08; best benzylic-substituted analog Φ ≈ 0.45 (~5.6× higher)
Defines baseline photoefficiency for unsubstituted oNB core; supports quantitative cost–benefit procurement.
Flow microchannel reactor, residence time 100–500 s; cross-study oNB arylpropiolate model.
Photochemistry Structure-activity relationship Benzylic substitution

Leaving Group Dependence: Propionate vs. Other Carboxylate Esters in oNB Photocleavage Efficiency

The quantum yield for leaving group release from o-nitrobenzyl caged compounds varies significantly with the nature of the carboxylic acid, governed by the Bell–Evans–Polanyi principle: lower excited-state barriers correlate with greater reaction exothermicity [1]. In a study of o-nitroveratryl (DMNB) esters, quantum yields for seven common leaving groups ranged substantially depending on radical stabilization energy (RSE) of the departing carboxylate [2]. While propionate-specific Φ values for the oNB scaffold were not tabulated in that study, the propionate ester (Φ = 0.08 for the unsubstituted arylpropiolate case) provides a defined reference point, and the leaving group principle confirms that simple alkanoates like propionate occupy a distinct kinetic regime compared to aryl carboxylates or amino acid side chains [3]. Substituting the propionate moiety for a different carboxylate without verifying the leaving group effect can unpredictably alter the uncaging quantum yield by factors of 2–10× [2]. Furthermore, this sensitivity to the leaving group differentiates the oNB platform from coumarin-4-ylmethyl photocages, where the leaving group has a diminished influence on photolysis efficiency [4].

Leaving group pKₐ–rate correlation
Class-level
Quantitative pKₐ–log(k₁) model: propionic acid pKₐ ≈ 4.87 occupies intermediate kinetic position among 11 oNB esters
Supports leaving-group-based photolysis rate tuning; propionate serves as characterized kinetic reference.
Time-resolved ¹H NMR; aromatic substituents contribute negligible predictive power.
Photocleavable linkers Leaving group effect Carboxylate protection

Unsubstituted oNB Scaffold Photophysics: Absorption and Uncaging Wavelength Distinction vs. DMNB Analogs

The unsubstituted o-nitrobenzyl (oNB) chromophore, present in o-nitrobenzyl propionate, absorbs maximally at approximately 350 nm, whereas the 4,5-dimethoxy-2-nitrobenzyl (DMNB) variant exhibits a red-shifted absorption due to the electron-donating methoxy substituents [1]. While DMNB derivatives offer the advantage of longer-wavelength activation (reduced phototoxicity), they also introduce a triplet state with charge-transfer character that is not on the productive aci-nitro reaction pathway, complicating the photoconversion mechanism [2]. The unsubstituted oNB scaffold in o-nitrobenzyl propionate provides a mechanistically simpler, well-characterized photochemical pathway free from triplet-state diversion, making it preferable when mechanistic clarity and reproducible single-photon uncaging are prioritized over red-shifted excitation [3]. However, the quantum yield of simple oNB derivatives typically lies in the 0.1–1% range for one-photon uncaging, which is lower than many red-shifted analogs [3].

oNB vs. DMNB/NDBF scaffold trade-off
Class-level
oNB one-photon Φ exceeds DMNB/Nve by ~10–100×; NDBF exceeds oNB by 16–160× but at higher synthetic cost
Wavelength–efficiency trade-off: oNB maximizes UV throughput; DMNB/NDBF sacrifice efficiency for red-shifted/two-photon activation.
One-photon λ ~350 nm (oNB) vs. 365–400 nm (DMNB); two-photon at 800 nm (NDBF).
UV-Vis spectroscopy Photocage design Wavelength selectivity

Kinetic Isotope Effect (KIE) at the Benzylic Position: A Unique Tuning Handle Available for o-Nitrobenzyl Propionate Analogs

Photolysis of o-nitrobenzyl alcohol derivatives exhibits a strong kinetic isotope effect (KIE) at the benzylic center, with measured KIE values up to 8.3 for deuterated vs. protiated benzylic positions [1]. This KIE enables wavelength-dependent differential reactivity: the deuterated analog photolyzes significantly more slowly without altering the absorption spectrum, a property not achievable through aromatic ring substitution [1]. This feature was demonstrated by sequential deprotection of a diester protected at both termini with photolabile oNB groups: selective irradiation at different wavelengths permitted orthogonal deprotection of the two termini due to differential KIE magnitude [2]. o-Nitrobenzyl propionate, with its two benzylic hydrogens, represents the protiated baseline for this isotopic tuning strategy—procurement of the protiated compound is the essential precursor for generating the deuterated (dideutero) analog for orthogonal protection schemes [2].

Concentration-dependent self-screening
Class-level
Photolysis rate decreases with increasing oNB ester concentration; photoproduct absorption attenuates effective photon flux
Deviation from ideal kinetics constrains high-loading formulations; may require dilution or flow-reactor optics.
Class-level phenomenon confirmed across multiple oNB esters (ACS Omega 2025).
Deuterium isotope effect Photochemical kinetics Orthogonal deprotection

Recommended Application Scenarios for o-Nitrobenzyl Propionate Based on Comparative Evidence


Calibration Standard for oNB Photocage Quantum Yield Screens

o-Nitrobenzyl propionate, with its well-defined photolysis quantum yield of Φ = 0.08 (unsubstituted benzylic scaffold protecting arylpropiolic acid), serves as the ideal calibration standard for benchmarking newly synthesized oNB ester photocages [1]. Its baseline efficiency anchors the 0.08–0.45 quantum yield range, enabling quantitative head-to-head comparison of α-substituted oNB variants under identical irradiation conditions. Laboratories developing novel photocleavable protecting groups should procure this compound as the reference standard for all photochemical efficiency assays.

Slow-Release Caging for Time-Resolved Biological Studies Requiring Low Phototoxicity

The 5.6-fold lower quantum yield of o-nitrobenzyl propionate (Φ = 0.08) compared to α-substituted analogs (Φ up to 0.45) makes it the preferred scaffold for biological experiments requiring gradual, low-fluence uncaging of carboxylic acid payloads [1]. This slow-release profile minimizes the instantaneous concentration of the uncaged bioactive molecule and reduces phototoxic stress from high-intensity UV pulses, advantages that are not obtainable with faster α-substituted oNB derivatives [2]. This slow, controlled release stands in contrast to coumarin-4-ylmethyl photocages, which can provide faster uncaging but with greater leaving-group sensitivity and at different wavelengths [3].

Precursor for Deuterated Orthogonal Protection Strategies in Multi-Step Synthesis

o-Nitrobenzyl propionate is the protiated precursor for generating its dideutero analog, which exhibits up to an 8.3-fold reduction in photolysis rate via the benzylic kinetic isotope effect (KIE) [1]. This enables wavelength-orthogonal sequential deprotection of two different oNB-protected carboxylates within the same molecule: the protiated ester is cleaved faster at one wavelength, while the deuterated ester requires a different wavelength or longer exposure [2]. No other major photocage family (coumarinyl, phenacyl, benzoin) offers this isotopic tuning capability, making o-nitrobenzyl propionate uniquely valuable for complex synthetic sequences requiring orthogonal carboxylic acid release.

Solid-Phase Synthesis with Photocleavable Linkers Requiring Defined Basal Cleavage Rates

In solid-phase synthesis applications employing o-nitrobenzyloxy or o-nitrobenzylamino photocleavable linkers, the unsubstituted oNB scaffold provides a defined, modest cleavage quantum yield that can be advantageous when premature or excessively rapid photocleavage must be avoided [1]. o-Nitrobenzyl propionate's baseline efficiency establishes the lower kinetic boundary, allowing resin-bound substrates to remain anchored during intermediate washing and reaction steps, then be released quantitatively only upon intentional irradiation. This application leverages the quantitative quantum yield difference (0.08 vs. 0.45) relative to α-substituted linkers to ensure robust on-resin stability [2].

Application
Selection Property
Validation Focus
Photolysis kinetics calibration
Propionate leaving group with reported intermediate pKₐ ~4.87 and quantum yield baseline
pKₐ–rate correlation model and benzylic-substitution quantum yield benchmarking
UV-tolerant flow photochemistry
One-photon quantum yield context for unsubstituted oNB scaffold
Throughput performance under unconstrained UV irradiation; residence-time optimization
Functional photoresponsive materials
Aromatic ring substitution tolerance without kinetic penalty
Independent ring functionalization validation; preserved photolysis kinetics
Photochemical PPG validation control
ortho regioisomer as active photocleavable control
Binary functional readout vs. photochemically inert para isomer for method verification
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